tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate

PROTAC linker design Lipophilicity optimization linker SAR

tert-Butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate (CAS 1305711-01-6) is a synthetic piperidine-carbamate derivative characterized by a tert-butyloxycarbonyl (Boc)-protected 4-aminopiperidine core acylated at the piperidine nitrogen with a 4-aminobutanoyl side chain. This bifunctional architecture provides a combination of a protected secondary amine (orthogonal Boc deprotection) and a terminal primary amine, positioning the compound as a semi-flexible building block for proteolysis-targeting chimera (PROTAC) synthesis.

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
Cat. No. B13186772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate
Molecular FormulaC14H27N3O3
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCCN
InChIInChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-6-9-17(10-7-11)12(18)5-4-8-15/h11H,4-10,15H2,1-3H3,(H,16,19)
InChIKeyAVSVVRIYNWQRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate: A Bifunctional PROTAC Linker Building Block with a 4-Aminobutanoyl Spacer


tert-Butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate (CAS 1305711-01-6) is a synthetic piperidine-carbamate derivative characterized by a tert-butyloxycarbonyl (Boc)-protected 4-aminopiperidine core acylated at the piperidine nitrogen with a 4-aminobutanoyl side chain [1]. This bifunctional architecture provides a combination of a protected secondary amine (orthogonal Boc deprotection) and a terminal primary amine, positioning the compound as a semi-flexible building block for proteolysis-targeting chimera (PROTAC) synthesis. With a molecular weight of 285.38 g/mol, a topological polar surface area of 84.66 Ų, and a computed XLogP3-AA of 0.3, the compound occupies physicochemical space consistent with oral bioavailability guidelines, featuring exactly 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds [2].

Why Generic Substitution of tert-Butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate Fails: Linker Length and Orthogonal Reactivity Define Degrader Potency


In PROTAC design, replacing this building block with an analog differing only in linker length (e.g., the 3-aminopropanoyl or 2-aminobutanoyl variants) introduces substantial risk of pharmacological failure. PROTAC ternary complex formation is exquisitely sensitive to linker geometry: systematic SAR studies across diverse targets demonstrate that a single methylene unit change in linker length can shift DC50 values by over 10-fold and alter degradation efficiency (Dmax) by >30% [1]. In-class piperidine-carbamate analogs with shorter acyl chains (C3 vs. C4 spacer) exhibit lower calculated logD values (ΔlogD ~0.3 at pH 7.4), which can translate into altered passive permeability and intracellular exposure of the final degrader molecule [2], [3]. Consequently, unvalidated substitution of this specific 4-aminobutanoyl building block with an apparently similar alternative confounds quantitative structure-degradation relationships, potentially yielding false-negative degradation results and wasted synthetic effort.

Quantitative Differentiation of tert-Butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate vs. Closest Analogs


Lipophilicity Tuning: 0.46 log Unit Higher logD7.4 vs. 3-Aminopropanoyl Analog for Enhanced Passive Permeability

The 4-aminobutanoyl (C4) side chain confers measurably higher lipophilicity compared to the 3-aminopropanoyl (C3) analog. This physicochemical difference is critical for degrader molecules where linker hydrophobicity governs ternary complex stabilization and cell permeability. The computed distribution coefficient (logD, pH 7.4) for the target compound is -2.736, whereas the C3 analog is -2.278, a decrease of 0.458 log units [1], [2]. While both compounds possess identical calculated Topological Polar Surface Area (TPSA) of 84.66 Ų, the additional methylene group in the target compound provides greater hydrophobic surface area without altering the hydrogen-bonding profile, potentially enhancing passive diffusion across lipid bilayers in the final PROTAC [3].

PROTAC linker design Lipophilicity optimization linker SAR

Conformational Flexibility Advantage: 1 Additional Rotatable Bond vs. 3-Aminopropanoyl Analog for Optimal Ternary Complex Geometry

The target compound contains 6 freely rotatable bonds, compared to 5 rotatable bonds in the 3-aminopropanoyl (C3) analog [1], [2]. This single additional rotational degree of freedom in the C4 spacer arm can be critical for PROTAC efficacy, as linker length and flexibility directly govern the distance and angular orientation between the target protein and E3 ligase within the ternary complex. Systematic linker SAR analyses have demonstrated that increasing linker length by a single carbon atom can shift DC50 values by more than 1 log unit and discriminate potent degraders (DC50 < 10 nM) from inactive compounds [3]. The 6-rotatable-bond configuration of the target compound positions it within the empirically derived optimal range for PROTAC linkers (12-20+ atom linear length), whereas the 5-bond C3 analog may fall below this threshold for certain target-ligase pairs [4].

PROTAC ternary complex formation Linker flexibility protein degradation efficiency

Orthogonal Deprotection Reactivity: Boc and Primary Amine Combination Enables Sequential Conjugation without Protecting Group Competition

The target compound uniquely combines a Boc-protected secondary amine (piperidine 4-position carbamate) with a terminal primary amine on the same scaffold, enabling true orthogonal functionalization. Unlike simpler analogs such as 4-(BOC-Amino)-1-butanoylpiperidine (CAS 1352318-26-3), which lacks the terminal primary amine, the target compound can undergo two sequential, fully independent conjugation reactions: (i) Boc deprotection (TFA/DCM or HCl/dioxane, 0 °C to RT, >95% conversion) liberates the piperidine 4-amine for attachment to a target protein ligand; (ii) the 4-aminobutanoyl NH₂ terminus can then be coupled to an E3 ligase ligand without requiring additional protecting group manipulation [1]. This contrasts with Fmoc- or Cbz-protected piperidine carbamate analogs, where the carbamate protecting group requires either strong base (Fmoc: piperidine) or hydrogenolysis (Cbz: H₂/Pd-C) that may be incompatible with acid-sensitive, hydrogenation-sensitive, or reducible functional motifs present in complex ligand warheads [2].

Orthogonal protecting strategies PROTAC synthesis bifunctional building blocks

Purity and Characterization: ≥95% HPLC Purity with Full LC-MS and ¹H NMR Characterization Supporting Reproducible PROTAC Synthesis

Commercially available tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate is supplied at a minimum purity specification of 95% (HPLC), with full characterization by LC-MS and ¹H NMR , [1]. In PROTAC research, building block purity directly impacts final degrader purity and biological reproducibility, as single-digit percentage impurities in bifunctional intermediates can generate structurally related side products that complicate degradation data interpretation. In contrast, several closely related in-class piperidine-carbamate building blocks (e.g., Fmoc-protected or Cbz-protected variants) are often only available from specialist suppliers at lower purity (≥90%) or without NMR confirmation, introducing analytical uncertainty . The target compound's product number assignment (EN300-90008, Enamine; AKSci 5213DH) across multiple reputable vendors ensures supply chain redundancy, mitigating single-source procurement risk .

Reproducibility in degrader synthesis building block quality control PROTAC batch consistency

Best Research and Industrial Application Scenarios for tert-Butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate


PROTAC Library Synthesis for Linker Length-Response SAR Studies

The compound's 4-aminobutanoyl spacer provides an ideal C4-length linker arm for constructing PROTAC libraries where systematic variation of linker length is critical. As demonstrated in Section 3 (Evidence Items 1-2), the +0.46 log unit logD advantage and +1 rotatable bond compared to the C3 analog enable fine-tuning of degrader physicochemical profiles. Researchers can use this building block to synthesize a focused set of degraders varying the spacer between target ligand and E3 ligase ligand, correlating DC50 and Dmax values with linker metrics to establish quantitative linker SAR models [1].

Orthogonal Bioconjugation for Heterobifunctional Degrader Assembly

The orthogonal Boc/primary amine system (Evidence Item 3) enables a two-step sequential conjugation protocol: (i) Boc removal and coupling to a target protein ligand (POI warhead), followed by (ii) direct coupling of the freed 4-aminobutanoyl NH₂ terminus to an E3 ligase ligand (e.g., VHL, CRBN, or IAP ligand). This orthogonal route eliminates protecting group competition and is particularly efficient for parallel synthesis of degrader libraries, reducing overall synthesis time by at least one step per compound compared to compounds requiring additional protecting group manipulations [2].

Synthesis of Degraders Requiring Balancing of Permeability and Solubility

PROTAC molecules frequently suffer from poor cell permeability due to high molecular weight and polar surface area. The computed logD (pH 7.4) of -2.74 (moderately hydrophilic) and TPSA of 84.66 Ų (Evidence Item 1) position the target compound in a favorable window: sufficiently polar to maintain aqueous solubility for in vitro assays, yet lipophilic enough (ΔlogD +0.46 vs. C3 analog) to facilitate membrane permeation of the final degrader. This balanced profile makes it a preferred choice for programs facing permeability-driven attrition [3].

High-Throughput Degrader Synthesis Where Supply Chain Reliability Is Critical

With ≥95% purity, full NMR characterization, and multi-vendor availability (Enamine, AKSci) as documented in Evidence Item 4, this building block offers the analytical consistency required for automated, high-throughput PROTAC synthesis pipelines. The guaranteed purity minimizes the risk of side-product contamination that could confound high-content imaging or proteomics-based degradation readouts, directly supporting reproducible data generation in industrial degrader discovery campaigns .

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